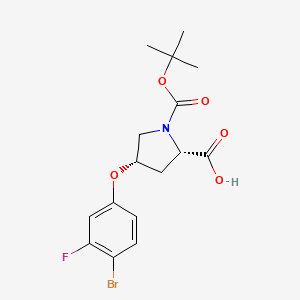

(2S,4S)-4-(4-Bromo-3-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Description

The compound "(2S,4S)-4-(4-Bromo-3-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid" belongs to a class of Boc-protected pyrrolidinecarboxylic acids, which are critical intermediates in pharmaceutical synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. Halogenated aromatic rings, such as bromo and fluoro groups, are commonly employed to modulate lipophilicity and binding affinity in drug discovery .

Properties

IUPAC Name |

(2S,4S)-4-(4-bromo-3-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrFNO5/c1-16(2,3)24-15(22)19-8-10(7-13(19)14(20)21)23-9-4-5-11(17)12(18)6-9/h4-6,10,13H,7-8H2,1-3H3,(H,20,21)/t10-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKPQJNCRQHDIB-GWCFXTLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-4-(4-Bromo-3-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Bromo and fluoro substituents : These halogen atoms can significantly influence the compound's biological activity.

- Tert-butoxycarbonyl group : Often used to protect amines during synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may exhibit:

- Enzyme inhibition : Many pyrrolidine derivatives act as inhibitors for various enzymes, including proteases and kinases.

- Antioxidant properties : The presence of halogen substituents can enhance the electron-withdrawing capacity, potentially increasing the compound's ability to scavenge free radicals.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For instance, a series of pyrrolidine derivatives were tested for their inhibitory effects on cholinesterases and other enzymes involved in neurodegenerative diseases. The results indicated that halogenated compounds often showed improved potency compared to their non-halogenated counterparts.

Case Studies

- Neuroprotective Effects : In a study focusing on neuroprotective agents, compounds similar to this compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease.

- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of pyrrolidine derivatives, where the compound exhibited inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. Research indicates that the incorporation of bromine and fluorine atoms can enhance the lipophilicity and bioavailability of the compound, making it more effective in targeting cancer cells .

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to form stable complexes with proteins makes it suitable for identifying binding sites and elucidating mechanisms of action.

- Case Study : A study demonstrated the use of this compound in affinity purification techniques to isolate target proteins from complex mixtures, showcasing its utility in understanding protein dynamics and functions .

Drug Development

As a building block in drug synthesis, (2S,4S)-4-(4-Bromo-3-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid serves as a precursor for various bioactive molecules.

- Example : It has been employed in the synthesis of novel compounds aimed at treating neurodegenerative diseases, where modifications to its structure have led to improved neuroprotective effects .

Chemical Biology

The compound's unique functional groups allow it to act as a probe in chemical biology studies, helping researchers understand cellular processes and signaling pathways.

- Research Insight : Studies have indicated that this compound can modulate specific signaling pathways involved in inflammation and apoptosis, providing insights into therapeutic strategies for chronic diseases .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogen vs.

- Steric Effects : Bulky groups like tert-pentyl () or isopropyl () hinder rotational freedom, affecting conformational stability in binding pockets.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature (target compound) may enhance metabolic stability compared to bromo or chloro analogs .

Research Findings and Limitations

- Biological Activity: Limited data are available for the target compound, but bromo-fluorinated aromatics are associated with kinase inhibition (e.g., JAK2/3 inhibitors) .

- Synthetic Challenges : Steric hindrance in tert-pentyl-substituted analogs () complicates purification, while electron-deficient chloro derivatives () facilitate nucleophilic aromatic substitutions.

Q & A

Q. What are the optimal synthetic routes for (2S,4S)-4-(4-bromo-3-fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, considering stereochemical integrity?

- Methodological Answer : The synthesis typically begins with a Boc-protected pyrrolidine core. Key steps include:

- Halogenation : Introduce the 4-bromo-3-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling for aryl group introduction, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids to maintain stereochemical control .

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the desired (2S,4S) diastereomer .

Q. Which purification techniques are recommended for isolating high-purity samples of this compound?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to remove non-polar impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal formation, ensuring >95% purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) effectively separate diastereomers .

Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons) and aromatic substitution patterns .

- HRMS : High-resolution mass spectrometry confirms molecular formula (C₁₆H₁₈BrFNO₅) and detects isotopic patterns for bromine .

- IR Spectroscopy : Identify carbonyl (Boc group) and carboxylic acid vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory NMR data arising from diastereomeric impurities in this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by lowering temperature to slow conformational exchange .

- 2D NMR (COSY, NOESY) : Map spatial correlations to distinguish diastereomers (e.g., NOE interactions between pyrrolidine and phenoxy groups) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal origins in complex spectra .

Q. What strategies are effective for controlling stereochemistry at the 2S and 4S positions during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline derivatives to induce desired configurations during ring closure .

- Asymmetric Catalysis : Apply Ru or Rh catalysts for enantioselective hydrogenation of intermediate olefins .

- Protecting Group Strategy : Boc protection minimizes racemization during phenolic coupling steps .

Q. How does the electronic nature of the 4-bromo-3-fluorophenoxy group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine and fluorine meta-direct electrophilic attacks, enhancing stability of intermediates in SNAr reactions .

- Kinetic Studies : Compare reaction rates with non-halogenated analogs; bromine increases leaving group ability (e.g., in Mitsunobu reactions) .

- DFT Calculations : Model charge distribution to predict regioselectivity in further functionalization .

Q. In SAR studies, how can researchers modify the phenoxy substituent to enhance biological activity while maintaining solubility?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl (-CF₃) to improve lipophilicity without steric hindrance .

- PEGylation : Introduce polyethylene glycol chains to the phenoxy group to enhance aqueous solubility .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.